

A Technical Guide to γ -L-Glutamyl-L-glutamine (CAS: 10148-81-9)

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Compound of Interest

Compound Name: *H-Gamma-Glu-Gln-OH*

Cat. No.: *B159147*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **H-Gamma-Glu-Gln-OH**, scientifically known as γ -L-Glutamyl-L-glutamine (CAS Number: 10148-81-9). This dipeptide plays a significant role in cellular metabolism, particularly within the γ -glutamyl cycle, and is gaining attention for its potential applications in biotechnology, drug delivery, and as a modulator of key signaling pathways. This document details its physicochemical properties, biological functions, relevant experimental protocols, and its interaction with cellular signaling cascades.

Introduction

γ -L-Glutamyl-L-glutamine is a naturally occurring dipeptide formed by a unique isopeptide bond between the γ -carboxyl group of a glutamic acid residue and the α -amino group of a glutamine residue.^[1] This structure confers specific biochemical properties and metabolic stability. As an intermediate in the γ -glutamyl cycle, it is intrinsically linked to glutathione (GSH) metabolism and the transport of amino acids.^{[2][3]} Its high water solubility and biocompatibility make it a promising candidate as a drug carrier, while emerging research indicates its role as a signaling molecule, interacting with neuronal receptors.^{[1][4]}

Physicochemical and Biological Properties

A summary of the key quantitative data and properties of γ -L-Glutamyl-L-glutamine is presented below.

Table 1: Physicochemical Properties of γ -L-Glutamyl-L-glutamine

| Property | Value | Source |
|-------------------|--|---------------------|
| CAS Number | 10148-81-9 | [5] |
| Molecular Formula | C ₁₀ H ₁₇ N ₃ O ₆ | [6] |
| Molecular Weight | 275.26 g/mol | [6] |
| IUPAC Name | (2S)-2-amino-5-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | [7] |
| Synonyms | H- γ -Glu-Gln-OH, γ -Glu-Gln, Gamma-Glutamylglutamine | [6] |
| Appearance | White Powder / Solid | N/A |

| Solubility | High water solubility [\[\[4\]](#) |

Table 2: Biological Activity of γ -L-Glutamyl-L-glutamine

| Target/Activity | Description | Quantitative Data | Source |
|---------------------------------|---|--|---------------|
| NMDA Receptor | Acts as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating excitatory neurotransmission. | A related compound, γ -Glu-Glu, showed an EC50 of $\sim 300 \mu\text{M}$. γ -Glu-Gln is confirmed as a partial agonist, though a specific EC50 is not detailed. | [1][5] |
| Calcium-Sensing Receptor (CaSR) | As a γ -glutamyl peptide, it is implicated as a positive allosteric modulator of the CaSR, which is involved in taste perception ("kokumi") and calcium homeostasis. | Structure-activity relationships show γ -glutamyl peptides are potent activators, often with EC50 values in the micromolar range. | [4][8][9][10] |

| γ -Glutamyl Cycle | Serves as a substrate and product in the γ -glutamyl cycle, an essential pathway for glutathione synthesis and amino acid transport. | Kinetic parameters are dependent on the specific enzyme (e.g., GGT) and reaction conditions. |[2][3] |

Key Signaling and Metabolic Pathways

γ -L-Glutamyl-L-glutamine is a key player in the γ -glutamyl cycle and is suggested to modulate important signaling pathways through its interactions with cell surface receptors.

The γ -Glutamyl Cycle

The primary metabolic pathway involving γ -L-Glutamyl-L-glutamine is the γ -glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione (GSH) and the transport of amino acids across cell membranes. The enzyme γ -glutamyl transpeptidase (GGT) catalyzes

the transfer of the γ -glutamyl moiety from GSH to an acceptor amino acid, forming a γ -glutamyl-amino acid dipeptide, or to glutamine itself, forming γ -L-Glutamyl-L-glutamine.

Figure 1: The γ -Glutamyl Cycle

Calcium-Sensing Receptor (CaSR) Signaling

γ -Glutamyl peptides, including glutathione, are known positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[4][9][10] Activation of CaSR by ligands like Ca^{2+} is enhanced in the presence of these peptides, leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP_3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations.

Figure 2: CaSR Signaling Pathway Modulation

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of γ -L-Glutamyl-L-glutamine. Below are representative protocols for related assays and synthesis.

Protocol: γ -Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a colorimetric assay to measure GGT activity, which can utilize γ -L-Glutamyl-L-glutamine as a substrate or be studied in the context of its metabolism. The principle involves GGT transferring a γ -glutamyl group from a chromogenic substrate, L- γ -glutamyl-p-nitroanilide (GpNA), releasing p-nitroanilide (pNA), which can be measured spectrophotometrically.[4][5]

Materials:

- 96-well clear flat-bottom plate
- Spectrophotometric microplate reader
- GGT Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)
- GGT Substrate: L- γ -Glutamyl-p-nitroanilide (GpNA) solution

- Sample (serum, plasma, tissue homogenate, or cell lysate)
- pNA Standard Solution (for standard curve)

Procedure:

- Standard Curve Preparation:
 - Prepare a serial dilution of the pNA standard in GGT Assay Buffer in the 96-well plate to generate concentrations ranging from 0 to 40 nmol/well.
 - Adjust the final volume of each standard well to 100 μ L with GGT Assay Buffer.
- Sample Preparation:
 - For tissue or cells, homogenize in ice-cold GGT Assay Buffer and centrifuge to remove insoluble material.
 - Add 10-20 μ L of the sample (or diluted sample) to the wells.
 - Bring the final volume in each sample well to 10 μ L with GGT Assay Buffer.
- Reaction Initiation:
 - Add 90 μ L of the GGT Substrate Solution to each sample well. Do not add to standard wells.
 - Mix gently.
- Measurement:
 - Measure the absorbance of the standard curve wells at 418 nm.
 - For kinetic measurement of samples, immediately begin reading absorbance at 418 nm every 3-5 minutes at 37°C.
 - For endpoint measurement, take an initial reading (A_0) after ~3 minutes of incubation at 37°C, then a final reading (A_1) after an additional 30-120 minutes.

- Calculation:
 - Plot the absorbance of the pNA standards versus concentration to create a standard curve.
 - Calculate the change in absorbance ($\Delta A = A_1 - A_0$) for each sample.
 - Determine the amount of pNA produced (B) in the samples by applying the ΔA to the standard curve.
 - Calculate GGT activity using the formula: $\text{Activity (U/L)} = (B / (T \times V)) \times 10^6$ Where B = amount of pNA in nmol, T = reaction time in minutes, V = sample volume in μL .

Figure 3: Experimental Workflow for GGT Activity Assay

Protocol: Enzymatic Synthesis of γ -L-Glutamyl-L-glutamine

This protocol outlines a general method for synthesizing γ -glutamyl peptides using glutaminase, which possesses transpeptidase activity. L-glutamine serves as the γ -glutamyl donor.^{[9][11]}

Materials:

- L-Glutamine (donor substrate)
- L-Glutamine (acceptor substrate)
- Glutaminase (e.g., from *Bacillus amyloliquefaciens*)
- Reaction Buffer (e.g., pH 10)
- Reaction vessel with temperature control
- HPLC system for analysis and purification

Procedure:

- Substrate Preparation:

- Prepare a solution of L-glutamine (as both donor and acceptor) in the reaction buffer. Concentrations can be optimized, for example, starting with 0.1 M of each.
- Enzymatic Reaction:
 - Equilibrate the substrate solution to the optimal reaction temperature (e.g., 37°C).
 - Add glutaminase to the solution to initiate the reaction (e.g., 0.1% m/v).
 - Incubate the mixture for a set period (e.g., 3 hours), with gentle agitation.
- Reaction Termination:
 - Terminate the reaction, typically by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Analysis and Purification:
 - Analyze the reaction mixture using HPLC to determine the yield of γ -L-Glutamyl-L-glutamine and other γ -glutamyl peptides.
 - The product can be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.
- Verification:
 - Confirm the identity and purity of the synthesized γ -L-Glutamyl-L-glutamine using mass spectrometry (MS/MS).

Applications in Research and Drug Development

The unique properties of γ -L-Glutamyl-L-glutamine position it as a valuable molecule for various applications:

- **Biotechnology and Cell Culture:** Due to its high stability and solubility, it serves as an efficient delivery vehicle for glutamine in cell culture media, supporting robust cell growth and productivity.^[1]

- **Drug Delivery:** As a hydrophilic and biocompatible peptide, it can be conjugated to therapeutic agents to improve their solubility, tumor-targeting capabilities, and overall efficacy.[4]
- **Neuroscience Research:** Its activity as a partial agonist at NMDA receptors makes it a tool for studying glutamatergic neurotransmission and its role in neuronal excitability and plasticity.[1][5]
- **Pharmaceutical Synthesis:** It is used as a stable building block in the chemical synthesis of more complex peptides and therapeutic agents.[12]

Conclusion

γ -L-Glutamyl-L-glutamine (CAS 10148-81-9) is a dipeptide of significant interest due to its central role in cellular metabolism and its emerging functions as a signaling molecule. Its well-defined physicochemical properties, coupled with its biological activities at key receptors like NMDA and CaSR, open avenues for its use in diverse research and development fields. The detailed protocols provided in this guide offer a foundation for researchers to explore its synthesis, activity, and potential applications, from enhancing cell culture systems to developing novel therapeutic strategies. Further investigation into its specific interactions with signaling pathways will continue to elucidate its full potential in health and disease.

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